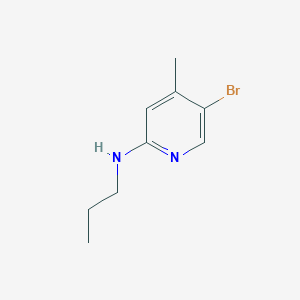

5-bromo-4-methyl-N-propylpyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-4-methyl-N-propylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-3-4-11-9-5-7(2)8(10)6-12-9/h5-6H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPMKAGABPPDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=C(C(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of this compound generally involves multi-step transformations starting from substituted pyridine derivatives. The key challenge is the selective introduction of the bromine and methyl substituents on the pyridine ring, followed by amination at the 2-position with a propyl group.

Preparation of Key Intermediates

Synthesis of 5-Bromo-4-methyl-2-aminopyridine

A common intermediate is 2-amino-5-bromo-4-methylpyridine, which can be prepared by controlled nitration and reduction steps:

- Nitration: 2-amino-5-bromo-4-methylpyridine is dissolved in concentrated sulfuric acid, then treated with a mixture of concentrated sulfuric acid and hydrogen peroxide at 0–15°C to form 5-bromo-4-methyl-2-nitropyridine.

- Reduction: The nitro group is subsequently reduced to an amine, often via catalytic hydrogenation or chemical reduction methods.

The nitration step is carefully controlled with a molar ratio of 2-amino-5-bromo-4-methylpyridine to hydrogen peroxide of approximately 1:18, and temperature maintained between 0–15°C to optimize yield and selectivity. The reaction mixture is then quenched in ice water and neutralized to precipitate the nitro intermediate, which is isolated by filtration and drying. This intermediate is characterized by NMR and IR spectroscopy confirming its structure.

Catalytic Hydrogenation of Halogenated Oximes to Amines

A highly effective method for preparing halogenated primary amines, including this compound, involves catalytic hydrogenation of corresponding halogenated oximes:

- Catalysts: Non-palladium noble metal catalysts such as platinum, rhodium, iridium, ruthenium, or base metals like nickel and cobalt supported on charcoal or alumina.

- Catalyst Loading: Typically 1–10% metal by weight on support, with 5% being preferred.

- Reaction Conditions: Hydrogenation under mild conditions to avoid dehalogenation, maintaining the bromine substituent intact.

- Advantages: This method avoids harsh conditions that cause dehydrohalogenation common in traditional catalytic hydrogenations using palladium catalysts.

The catalytic hydrogenation proceeds by converting a halogenated oxime intermediate into the corresponding primary amine without breaking the carbon-halogen bond. The catalyst is reusable and often improves in activity with reuse until a steady state is reached.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methyl-N-propylpyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Reactivity

5-Bromo-4-methyl-N-propylpyridin-2-amine has the molecular formula and features a pyridine ring substituted with a bromine atom and a propylamine group. Its chemical structure allows it to undergo various reactions, including:

- Oxidation : Formation of pyridine N-oxide derivatives.

- Reduction : Conversion into corresponding amine derivatives.

- Substitution Reactions : The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

These reactions make it a versatile building block for synthesizing more complex organic molecules .

Medicinal Chemistry

This compound is being explored for its potential therapeutic effects. It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors involved in disease processes. Notably, it has shown promise in:

- Antimicrobial Activity : In vitro studies indicate effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values detailed in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

Biological Studies

Research on this compound includes investigations into its interactions with biomolecules, focusing on:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- Receptor Binding : Its interaction with various receptors can modulate signaling pathways critical for cellular functions.

Materials Science

This compound is also utilized in developing novel materials with specific electronic and optical properties. Its unique structure allows for the synthesis of polymers and other materials that can be tailored for applications in electronics and photonics .

Case Studies

Recent studies illustrate the compound's potential:

- Antimicrobial Efficacy Against Resistant Strains : A study confirmed that this compound significantly reduced the viability of MRSA in vitro, highlighting its potential as a new antimicrobial agent.

- In Vivo Anticancer Studies : In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups, suggesting promising anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Bromine Substitution : Variations in the halogen substituent affect antimicrobial efficacy.

- Alkyl Chain Variation : Modifying the propyl chain length or branching influences solubility and bioavailability.

Mechanism of Action

The mechanism of action of 5-bromo-4-methyl-N-propylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propylamine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and properties are influenced by its substituents. Below is a comparative analysis of structurally related pyridine and pyrimidine derivatives:

Key Observations :

- Electron-Withdrawing Groups : The bromine atom in all compounds enhances electrophilic reactivity. Chlorine in pyrimidine analogs (e.g., 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) further increases polarity .

- Aromatic vs. Alkyl Amines : Aromatic substituents (e.g., dimethoxybenzyl) may enhance binding to biological targets via π-π interactions, whereas alkylamines (e.g., propyl) could improve metabolic stability .

Physicochemical Properties

- Solubility : The propyl group in the target compound likely enhances lipid solubility compared to polar substituents (e.g., dimethoxybenzyl). Fluorinated analogs (e.g., 5-bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine) exhibit increased lipophilicity, favoring membrane permeability .

- Crystallinity : Hydrogen bonding patterns vary. For instance, 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine forms centrosymmetric dimers via N–H···N interactions, influencing melting points and stability . The target compound’s methyl and propyl groups may reduce such interactions, leading to lower melting points.

Biological Activity

5-Bromo-4-methyl-N-propylpyridin-2-amine (CAS Number: 1220034-12-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromine atom, a methyl group, and a propylamine side chain. This structural configuration is significant for its interaction with biological targets, impacting its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The compound may function as an inhibitor or modulator of specific enzymes or receptors, influencing numerous metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic processes, potentially affecting cell signaling pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, impacting neuronal signaling and offering therapeutic potential in neurological disorders.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant bacteriostatic effects, suggesting its potential as an antimicrobial agent. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound revealed that it could mitigate oxidative stress-induced neuronal damage. In vitro assays indicated that this compound reduced apoptosis in neuronal cell lines exposed to oxidative stressors. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Research Findings

Recent studies have highlighted the promising biological activities of this compound:

- Inhibition of Neuronal Nitric Oxide Synthase (nNOS) : The compound has been identified as a selective inhibitor of nNOS, which is implicated in various neurological disorders. Its selectivity over other isoforms suggests potential therapeutic applications in treating conditions like stroke or neurodegeneration .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications to the side chains significantly affect biological activity. For instance, increasing lipophilicity has been shown to enhance permeability across the blood-brain barrier .

- Potential for Drug Development : Given its diverse biological activities and favorable pharmacokinetic properties, this compound presents opportunities for further development as a drug candidate targeting microbial infections and neurological disorders .

Q & A

Q. What are the optimal synthetic routes for 5-bromo-4-methyl-N-propylpyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 4-methylpyridin-2-amine followed by N-propylation. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under reflux to introduce bromine at the 5-position .

- N-Propylation : React the brominated intermediate with 1-bromopropane in the presence of a base (e.g., K₂CO₃) in ethanol at 60–80°C .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol improves purity. Monitor via TLC and LC-MS for intermediates.

- Yield Optimization : Adjust stoichiometry (1:1.2 for bromination; 1:1.5 for alkylation) and reaction time (6–8 hours for bromination; 12 hours for alkylation) .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Compare ¹H/¹³C NMR shifts with analogous pyridine derivatives. Key signals include δ ~8.2 ppm (pyridine H-3), δ ~2.5 ppm (methyl group), and δ ~1.0 ppm (propyl CH₃) .

- X-ray Crystallography : Employ SHELXL for refinement (e.g., hydrogen bonding between NH and Br can stabilize crystal packing ). Resolve ambiguities in substitution patterns using SHELXT for space-group determination .

- Mass Spectrometry : Confirm molecular ion peak at m/z 243 [M+H]⁺ and fragment peaks (e.g., loss of propyl group at m/z 170) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bromination efficiency reported across studies?

- Methodological Answer : Discrepancies in bromination yields (e.g., 60–90% in vs. 50–70% in other pyridine analogs) may arise from:

- Steric Effects : Methyl and propyl groups hinder electrophilic substitution. Mitigate by using excess NBS (1.5 eq.) or a Lewis acid catalyst (e.g., FeCl₃) .

- Solvent Polarity : Switch from DMF to acetonitrile to reduce side reactions.

- Temperature Control : Lower reaction temperature (40°C) with prolonged time (24 hours) improves regioselectivity .

- Validation : Cross-check with DFT calculations (e.g., using B3LYP/6-31G*) to predict bromine’s electronic effects on the pyridine ring .

Q. What computational strategies predict the electronic properties of this compound for drug-design applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for this compound) to assess reactivity. Use Gaussian09 with B3LYP hybrid functional and LANL2DZ basis set for Br .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Parameterize force fields with partial charges derived from Merz-Kollman methods .

- Solubility Prediction : Apply COSMO-RS to estimate logP (~2.8) and aqueous solubility (≈0.1 mg/mL), guiding formulation studies .

Q. How can crystallographic challenges (e.g., weak diffraction, twinning) be addressed for this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from ethanol/dichloromethane (1:1) at 4°C to improve crystal quality.

- Data Collection : For weak diffraction, optimize X-ray wavelength (e.g., Cu-Kα for Br-heavy atoms) and exposure time (30 sec/frame).

- Twinning : Apply SHELXL’s TWIN/BASF commands to refine twinned data. For centrosymmetric dimers (common due to NH···Br interactions ), use HKLF5 format for integration .

- Validation : Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.